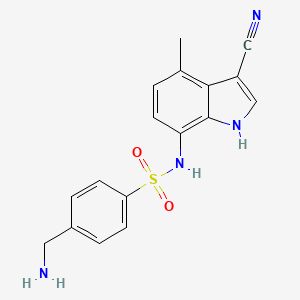
1-(bromomethyl)-1,3,3-trimethylcyclobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1,3,3-trimethylcyclobutane, also known as BMTCB, is an organic compound belonging to the family of cyclobutanes. It is a colorless liquid with a boiling point of 111°C and a melting point of -37°C. BMTCB has been used in a variety of scientific research applications due to its unique properties. Its synthesis method involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base.
科学的研究の応用
1-(bromomethyl)-1,3,3-trimethylcyclobutane has been studied for its potential applications in a variety of scientific research applications. It has been used as a reagent in the preparation of cyclobutanes and as a catalyst in the synthesis of polymers. 1-(bromomethyl)-1,3,3-trimethylcyclobutane has also been used in the synthesis of organic compounds, such as cyclic polyethers, and in the synthesis of pharmaceuticals.
作用機序
1-(bromomethyl)-1,3,3-trimethylcyclobutane is an electrophile, meaning it is attracted to electrons. When it reacts with a nucleophile, such as a carbon atom, it forms a covalent bond with the carbon atom. This covalent bond is responsible for the formation of the cyclobutane ring. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom.
Biochemical and Physiological Effects
1-(bromomethyl)-1,3,3-trimethylcyclobutane has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial activity and has been used as a preservative in food products. It has also been studied for its potential anti-inflammatory and analgesic effects. 1-(bromomethyl)-1,3,3-trimethylcyclobutane has also been studied for its potential to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
The advantages of using 1-(bromomethyl)-1,3,3-trimethylcyclobutane in laboratory experiments include its low cost and its relatively low toxicity. In addition, it is a colorless liquid which makes it easy to work with. The main limitation of 1-(bromomethyl)-1,3,3-trimethylcyclobutane is its instability, which means it can degrade over time.
将来の方向性
The future of 1-(bromomethyl)-1,3,3-trimethylcyclobutane research is promising. Further studies are needed to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further studies are needed to investigate its potential biochemical and physiological effects. Additionally, further research is needed to explore its potential as a preservative in food products. Finally, further research is needed to investigate its potential for inhibiting the growth of cancer cells.
合成法
The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and the reaction is usually complete within a few hours.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane can be achieved through a substitution reaction of 1,3,3-trimethylcyclobutanol with hydrobromic acid and phosphorus tribromide.", "Starting Materials": [ "1,3,3-trimethylcyclobutanol", "hydrobromic acid", "phosphorus tribromide" ], "Reaction": [ "1. Add 1,3,3-trimethylcyclobutanol to a reaction flask.", "2. Slowly add hydrobromic acid to the reaction flask while stirring.", "3. Cool the reaction mixture to 0°C.", "4. Add phosphorus tribromide to the reaction mixture dropwise while stirring.", "5. Allow the reaction mixture to warm to room temperature and stir for several hours.", "6. Quench the reaction mixture with ice water.", "7. Extract the organic layer with diethyl ether.", "8. Wash the organic layer with water and brine.", "9. Dry the organic layer over anhydrous magnesium sulfate.", "10. Concentrate the organic layer under reduced pressure to obtain 1-(bromomethyl)-1,3,3-trimethylcyclobutane as a colorless liquid." ] } | |
CAS番号 |
2301532-90-9 |
製品名 |
1-(bromomethyl)-1,3,3-trimethylcyclobutane |
分子式 |
C8H15Br |
分子量 |
191.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-[(2S)-3-amino-2-hydroxypropyl]carbamate](/img/structure/B6153336.png)